(Rac)-Juvenile Hormone III-d3

Description

The exact mass of the compound Juvenate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 688246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

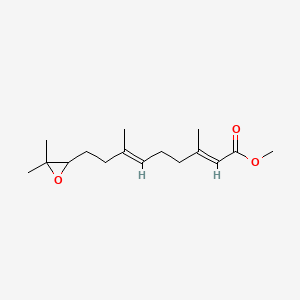

methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJMXSGZTCGLHZ-ZPLWXOMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033769 | |

| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24198-95-6, 5255-04-9 | |

| Record name | Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl farnesoate 10,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemic juvenile hormone III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-Juvenile Hormone III-d3: A Technical Guide for Researchers

(Rac)-Juvenile Hormone III-d3 is the deuterium-labeled form of Juvenile Hormone III (JH III), a critical sesquiterpenoid hormone that regulates fundamental physiological processes in insects, including metamorphosis, reproduction, and development.[1] Due to its chemical and biological similarity to the endogenous hormone, coupled with its distinct mass, this compound serves as an invaluable tool in entomological and drug development research, primarily as an internal standard for highly accurate and sensitive quantification of JH III levels in biological samples.[2][3][4]

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the properties, applications, and experimental protocols related to this compound.

Core Properties and Specifications

This compound is specifically designed for use in mass spectrometry-based applications. The incorporation of three deuterium atoms on the methoxy group results in a molecular weight increase of three Daltons compared to the unlabeled JH III, allowing for clear differentiation in mass analysis without significantly altering its chemical behavior during sample preparation and chromatographic separation.

Quantitative Data Summary

The physical and chemical properties of this compound and its unlabeled counterpart are summarized below for easy comparison.

| Property | This compound | (Rac)-Juvenile Hormone III |

| Molecular Formula | C₁₆H₂₃D₃O₃[4][5] | C₁₆H₂₆O₃[1][6][7] |

| Molecular Weight | 269.39 g/mol [4][5] | 266.38 g/mol [1][6][7] |

| CAS Number | 951116-89-5[4][5] | 24198-95-6[1][7] |

| Appearance | Colorless to light yellow oil[4][5] | Not specified |

| Purity | ≥ 95% (typically ~97-98%)[5][8] | ≥ 95%[1] |

| Storage Conditions | -20°C, protect from light. Stock solutions stable at -80°C for 6 months or -20°C for 1 month.[4][5] | -20°C or below.[1][7] |

| Solubility | Soluble in organic solvents like DMF (≥14 mg/mL), Ethanol (≥12 mg/mL), and DMSO (≥10 mg/mL).[4][5] | Soluble in most organic solvents; poorly soluble in water.[7] |

Biological Context: The Juvenile Hormone III Biosynthesis and Signaling Pathway

Understanding the biological role of JH III is crucial for interpreting quantitative data obtained using its deuterated analog. JH III is synthesized in the corpora allata, a pair of endocrine glands in insects.[9] The biosynthesis follows the mevalonate pathway to produce the precursor farnesoic acid. The final steps to produce active JH III vary between insect orders.

Juvenile Hormone III Biosynthesis

The terminal steps of JH III synthesis involve two key enzymes: Juvenile Hormone Acid Methyltransferase (JHAMT) and a P450 epoxidase (CYP15). The sequence of these enzymatic reactions is order-dependent.

-

In most insect orders (e.g., Diptera, Coleoptera), farnesoic acid is first methylated by JHAMT to form methyl farnesoate, which is then epoxidized to yield JH III.[10][11]

-

In Lepidoptera (moths and butterflies), the order is reversed: farnesoic acid is first epoxidized to JH III acid, followed by methylation by JHAMT to produce JH III.[10][11]

Juvenile Hormone III Signaling

JH exerts its effects on gene expression through a complex signaling pathway. The intracellular receptor for JH is Methoprene-tolerant (Met), a bHLH-PAS protein.[12] Upon binding JH, Met forms a heterodimer with its partner, Steroid Receptor Coactivator (SRC) or Taiman (Tai). This complex then binds to JH Response Elements (JHREs) on target genes to regulate their transcription. A non-genomic pathway involving a putative membrane receptor and the activation of the phospholipase C (PLC) pathway has also been identified, which can enhance the transcriptional activity of Met.

Experimental Protocols: Quantification of JH III using (Rac)-JH III-d3

This compound is the preferred internal standard for quantifying endogenous JH III using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized methodology based on established procedures for mosquito samples.[3][13]

Sample Preparation and Extraction

-

Sample Collection : Dissect tissues of interest (e.g., brain-corpora allata-corpora cardiaca complexes) or collect hemolymph. For in vitro assays, incubate tissues in an appropriate medium.[2]

-

Internal Standard Spiking : Add a known concentration of this compound in acetonitrile to each sample. A typical final concentration is 625 pg/mL.[2][3] This step is critical as the internal standard corrects for analyte loss during extraction and for matrix effects during analysis.

-

Liquid-Liquid Extraction :

-

Add hexane (e.g., 600 µL) to the sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge (e.g., 2000 x g for 5 minutes at 4°C) to separate the organic and aqueous phases.

-

Carefully transfer the upper organic phase to a new silanized glass vial.

-

-

Drying and Reconstitution :

LC-MS/MS Analysis

-

Chromatography :

-

Column : A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm particle size).[14]

-

Mobile Phase A : 0.1% Formic acid in water.[3]

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.[3]

-

Gradient : A typical gradient runs from 5% B to 98% B over several minutes to separate JH III from other matrix components. A 15-minute total run time is often sufficient.[3]

-

Column Temperature : 40°C.[3]

-

Flow Rate : 0.8 mL/min.[3]

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions : The protonated molecular ions ([M+H]⁺ for JH III and [D+H]⁺ for JH III-d3) are selected as precursor ions and fragmented. Specific product ions are then monitored.

-

Data Analysis and Quantification

-

Calibration Curve : Prepare a series of calibration standards containing known concentrations of unlabeled JH III and a constant concentration of (Rac)-JH III-d3.

-

Quantification : Plot the peak area ratio of the analyte (JH III) to the internal standard (JH III-d3) against the concentration of the analyte for the calibration standards.[3] Use the resulting linear regression to calculate the concentration of endogenous JH III in the unknown biological samples.

The workflow for this quantitative analysis is depicted below.

Conclusion

This compound is an essential tool for the precise and reliable quantification of one of the most important hormones in insect physiology. Its use as an internal standard in LC-MS/MS protocols allows for the correction of experimental variability, leading to high-quality, reproducible data. This guide provides the foundational technical information and standardized protocols necessary for its successful implementation in a research setting, empowering studies in insect endocrinology, pest management, and the development of novel insecticides.

References

- 1. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]

- 2. researchgate.net [researchgate.net]

- 3. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (+)-Juvenile hormone III | C16H26O3 | CID 5281523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echelon-inc.com [echelon-inc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 10. File:Insect Juvenile Hormone III Synthesis Pathways.png - Wikimedia Commons [commons.wikimedia.org]

- 11. Juvenile Hormone Synthesis: “esterify then epoxidize” or “epoxidize then esterify”? Insights from the Structural Characterization of Juvenile Hormone Acid Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of de novo synthesized radiolabeled juvenile hormone (JH III) by JH receptors from the Cuban subterranean termite Prorhinotermes simplex and the German cockroach Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 14. benchchem.com [benchchem.com]

biological role of juvenile hormone III in insect development

An In-depth Technical Guide on the Biological Role of Juvenile Hormone III in Insect Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Juvenile Hormone III (JH III) is a crucial sesquiterpenoid hormone that governs fundamental aspects of insect physiology, primarily development, reproduction, and diapause.[1][2] As the most ubiquitous form of juvenile hormone across insect orders, JH III acts as a key regulator, maintaining the juvenile state during larval stages and preventing premature metamorphosis.[1][3] Its titer, meticulously controlled by biosynthesis in the corpora allata and enzymatic degradation, dictates the timing of developmental transitions.[4][5] At the molecular level, JH III primarily acts through a nuclear receptor, Methoprene-tolerant (Met), which, upon ligand binding, forms a heterodimer with a partner protein to modulate the transcription of target genes.[3][6] This guide provides a comprehensive overview of the physiological roles of JH III, its molecular signaling pathways, quantitative data on its titers, and detailed experimental protocols for its study, offering a critical resource for research and the development of novel insect growth regulators.

Core Biological Roles of Juvenile Hormone III

The physiological effects of JH III are pleiotropic, influencing major life-history traits from molting to behavior. Its primary functions are concentration-dependent and coordinated with other hormonal signals, most notably ecdysteroids.

Regulation of Metamorphosis

One of the most well-characterized roles of JH III is its "status quo" function in preventing metamorphosis.[1][7]

-

Larval Development: During larval instars, high titers of JH III ensure that a molt initiated by the steroid hormone 20-hydroxyecdysone (20E) results in another, larger larva rather than a pupa.[4] JH III achieves this by activating the expression of anti-metamorphic genes, such as Krüppel homolog 1 (Kr-h1), which in turn repress the genes responsible for pupal and adult differentiation.[6]

-

Initiation of Metamorphosis: The transition to the pupal and subsequently the adult stage is triggered by a significant drop in the JH III titer during the final larval instar.[2][8] This decrease in JH III allows 20E to promote the expression of metamorphic genes, initiating the profound cellular and morphological changes of pupation and adult development.[4] The application of exogenous JH III or its analogs during this period can inhibit metamorphosis, causing the formation of supernumerary larval instars or larval-pupal intermediates.[1]

Control of Reproduction

In adult insects, JH III transitions from a developmental regulator to a gonadotropic hormone, essential for reproductive success in both sexes.[1][9]

-

Female Reproduction: JH III is a primary regulator of vitellogenesis, the process of yolk protein synthesis in the fat body and its uptake by developing oocytes.[9] High levels of JH III in adult females stimulate the transcription of vitellogenin genes, leading to egg maturation.[10]

-

Male Reproduction: In males, JH III often stimulates the development and secretory activity of accessory glands, which produce substances essential for sperm transfer, copulation, and influencing female post-mating behavior and physiology.[1]

-

Pheromone Production: In many species, particularly Lepidoptera, JH is required for the production and release of sex pheromones by females, directly linking the hormonal state to mating behavior.[1]

Regulation of Diapause

Diapause is a state of hormonally controlled developmental arrest that allows insects to survive unfavorable environmental conditions.[11][12] JH III plays a central role in the regulation of adult reproductive diapause.

-

Diapause Induction: In many insects that undergo reproductive diapause as adults, the state is characterized by and induced by a deficiency of JH III.[10][11] This lack of JH III leads to arrested ovarian development, reduced metabolic rate, and the accumulation of energy reserves like lipids.[10][11]

-

Diapause Termination: The termination of diapause and resumption of reproductive activity are triggered by an increase in the JH III titer.[11][13] Exogenous application of JH III or its analogs can often artificially break diapause in insects.[11] For instance, in the stink bug Aspongopus chinensis, JH III concentration is significantly lower in diapausing adults compared to those that have terminated diapause.[13]

Molecular Mechanism of Action

The biological effects of JH III are mediated through complex signaling pathways that involve both nuclear and putative membrane-bound receptors.

The Nuclear Receptor Pathway

The primary and best-understood mechanism of JH III action is through an intracellular signaling cascade.[3] JH, being lipophilic, can cross the cell membrane and bind to its nuclear receptor.[3]

-

Receptor Binding: The intracellular receptor for JH is the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors.[3][4]

-

Dimerization: Upon binding JH III, Met forms a heterodimer with another bHLH-PAS protein, often referred to as Taiman (Tai) or Steroid Receptor Coactivator (SRC).[6][14]

-

DNA Binding and Transcription: This JH-Met-Tai complex then binds to specific DNA sequences known as JH Response Elements (JHREs), which typically contain an E-box motif (CACGTG), in the promoter regions of target genes.[3][15]

-

Gene Regulation: Binding of the complex to a JHRE activates the transcription of early-response genes like Kr-h1, which in turn mediates many of the downstream anti-metamorphic and reproductive effects of JH.[6][16]

Membrane-Associated Signaling Pathway

There is growing evidence for a non-genomic, membrane-initiated signaling pathway for JH that elicits rapid cellular responses.[14] This pathway appears to work in concert with the nuclear pathway.

-

Receptor Activation: JH III is thought to bind to a putative G protein-coupled receptor (GPCR) on the cell membrane.[14]

-

Second Messenger Production: This binding activates the Phospholipase C (PLC) pathway, leading to the rapid generation of second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

Calcium Release: IP3 triggers the release of intracellular calcium ([Ca2+]i), which in turn activates downstream effectors such as Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[14]

-

Pathway Crosstalk: This membrane-initiated cascade can modulate the genomic pathway. For instance, activated CaMKII can phosphorylate Met, enhancing its ability to bind to JHREs and activate transcription, thus amplifying the hormonal response.[14]

Quantitative Data on JH III Titers

JH III titers fluctuate significantly throughout an insect's life cycle. These dynamics are critical for the proper timing of development and reproduction. The tables below summarize representative quantitative data from various studies.

Table 1: JH III Titers During Development and Reproduction in Select Insects

| Species | Stage / Condition | JH III Titer | Method | Reference |

| Aedes aegypti (Mosquito) | Late Pupae | Very Low | In vitro synthesis | [17] |

| 24h post-eclosion (male) | ~15-20 fmol/CA/h | In vitro synthesis | [17] | |

| Adult Female (sugar-fed) | 801 ± 0.3 pg/g (whole body) | HPLC-FD | [18] | |

| Adult Female (sugar-fed) | 1.4 ± 0.04 pg/g (hemolymph) | HPLC-FD | [18] | |

| Manduca sexta (Hornworm) | 4th Instar (molt initiation) | ~2 x 10-8 M | Bioassay | [19] |

| 5th Instar (mature) | Undetectable | Bioassay | [19] | |

| Drosophila melanogaster (Fruit Fly) | Adult Female (pooled ages) | 1.17 ± 0.06 pmol/g | HPLC-FD | [18] |

| Adult Male (pooled ages) | 0.92 ± 0.17 pmol/g | HPLC-FD | [18] |

Table 2: JH III Titers in Relation to Diapause

| Species | Condition | JH III Titer | Method | Reference |

| Aspongopus chinensis (Stink Bug) | Diapause Adult | Significantly Lower | Not Specified | [11][13] |

| Diapause Termination | Significantly Higher | Not Specified | [11][13] | |

| Aedes albopictus (Mosquito) | Diapause Embryos | Significantly Reduced | Not Specified | [12] |

| Non-Diapause Embryos | Higher | Not Specified | [12] | |

| Plautia stali (Stink Bug) | Diapausing Adult | Too low to be detected | GC-MS | [20] |

| Reproductively Active Female | Detected | GC-MS | [20] | |

| Harmonia axyridis (Lady Beetle) | Diapausing Female (short-day) | Low | Not Specified | [10] |

| Reproductive Female (long-day) | High | Not Specified | [10] |

Key Experimental Protocols

Studying the function of JH III requires a range of molecular and analytical techniques. Below are detailed methodologies for key experiments.

Protocol: Quantification of JH III by HPLC-Fluorescence Detection

This method allows for sensitive quantification of JH III from biological samples.[18]

1. Sample Collection and Extraction:

- Collect hemolymph, whole bodies, or specific tissues (e.g., corpora allata for biosynthesis assays) on ice.

- Homogenize samples in an appropriate solvent (e.g., 80% acetonitrile in water).

- Add a known amount of an internal standard (e.g., JH III-D3) to correct for sample loss.

- Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 15 min at 4°C) to pellet debris.

- Collect the supernatant for derivatization.

2. Derivatization of JH III:

- Epoxide Ring Opening: Incubate the extract with sodium sulfide to open the C10,11-epoxide ring of JH III, creating two hydroxyl groups.

- Fluorescent Tagging: Add a fluorescent tag that reacts with hydroxyl groups (e.g., DBD-COCl) and incubate in the dark. This reaction covalently links a fluorescent molecule to the JH III.

3. HPLC Analysis:

- Inject the derivatized sample into a reverse-phase HPLC system equipped with a C18 column.

- Elute the sample using a gradient of solvents (e.g., Solvent A: 0.1% trifluoroacetic acid in water; Solvent B: 90% acetonitrile, 0.1% trifluoroacetic acid in water).[21]

- Detect the fluorescently-tagged JH III using a fluorescence detector set to the appropriate excitation and emission wavelengths for the tag used.

4. Quantification:

- Generate a standard curve by derivatizing and running known quantities of synthetic JH III.

- Calculate the amount of JH III in the biological sample by comparing its peak area to the standard curve, correcting for recovery using the internal standard.

A[label="1. Sample Collection\n(e.g., Hemolymph)", fillcolor="#4285F4"];

B[label="2. Homogenization\nin Acetonitrile", fillcolor="#4285F4"];

C [label="3. Add Internal Standard\n(JH III-D3)", fillcolor="#4285F4"];

D [label="4. Centrifuge &\nCollect Supernatant", fillcolor="#34A853"];

E [label="5. Derivatization:\nEpoxide Opening & Tagging", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="6. HPLC-FD Injection\n& Separation", fillcolor="#EA4335"];

G [label="7. Peak Detection &\nIntegration", fillcolor="#EA4335"];

H [label="8. Quantification\nvs. Standard Curve", fillcolor="#202124"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Protocol: Functional Analysis using RNA Interference (RNAi)

RNAi is used to knock down the expression of a target gene (e.g., Met or a JH degradation enzyme) to study its role in JH signaling.[11][16]

1. dsRNA Synthesis:

- Amplify a ~300-500 bp region of the target gene's coding sequence using PCR with primers flanked by T7 promoter sequences.

- Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.

- Anneal the strands to form double-stranded RNA (dsRNA). Purify and quantify the dsRNA. Use dsRNA for a non-related gene (e.g., GFP) as a control.

2. dsRNA Delivery:

- Inject a specific dose of dsRNA (e.g., 1-2 µg) into the hemocoel of the insect at the desired developmental stage (e.g., final instar larva or adult female). Microinjection is a common method.

- For the control group, inject an equal dose of control dsRNA.

3. Incubation and Phenotypic Analysis:

- Maintain the insects under standard rearing conditions for several days to allow for mRNA degradation and protein depletion.

- Monitor the insects for expected phenotypes. For example, knockdown of Met might cause precocious metamorphosis in larvae.[22] Knockdown of a JH degradation enzyme (JHEH) might lead to abnormally high JH titers and disrupted development or accelerated reproductive maturation.[11]

4. Validation of Knockdown:

- After the incubation period, dissect relevant tissues (e.g., fat body, whole body) from a subset of treated and control insects.

- Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm a significant reduction in the target gene's mRNA levels compared to the control group.

A[label="1. Design Primers\nwith T7 Promoters", fillcolor="#4285F4"];

B[label="2. PCR Amplification\nof Target Gene Fragment", fillcolor="#4285F4"];

C [label="3. In Vitro Transcription\nto Synthesize dsRNA", fillcolor="#4285F4"];

D [label="4. Microinjection of dsRNA\ninto Insect Hemocoel", fillcolor="#34A853"];

E [label="5. Incubation Period\n(3-5 days)", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="6. Phenotypic Observation\n(e.g., Metamorphosis, Reproduction)", fillcolor="#EA4335"];

G [label="7. Validation via qRT-PCR\n(Confirm Gene Knockdown)", fillcolor="#202124"];

A -> B -> C -> D -> E -> F;

E -> G;

}

Applications in Drug and Insecticide Development

A thorough understanding of JH III's role is fundamental to developing modern insecticides known as Insect Growth Regulators (IGRs).[23]

-

JH Agonists (JHAs): Compounds that mimic the action of JH, such as methoprene and pyriproxyfen, are widely used as insecticides.[1] By applying these chemicals at a time when endogenous JH levels should be low, they prevent larvae from pupating, trapping them in a non-reproductive juvenile state and ultimately leading to death.[1]

-

JH Antagonists: The development of JH antagonists that block JH biosynthesis or its receptor represents a significant goal for creating new pest control agents. These compounds could induce premature metamorphosis or inhibit reproduction, offering alternative modes of action.[3] Elucidating the precise structure of the Met receptor's ligand-binding domain is a key step toward designing highly specific antagonists.

References

- 1. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 2. Juvenile_hormone [bionity.com]

- 3. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Juvenile Hormone Is an Important Factor in Regulating Aspongopus chinensis Dallas Diapause - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Juvenile Hormone III but Not 20-Hydroxyecdysone Regulates the Embryonic Diapause of Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Juvenile hormone-activated phospholipase C pathway enhances transcriptional activation by the methoprene-tolerant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. JH biosynthesis and hemolymph titers in adult male Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.uchicago.edu [journals.uchicago.edu]

- 20. Biological activities of juvenile hormone III skipped bisepoxide in last instar nymphs and adults of a stink bug, Plautia stali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for detecting peptide hormones in mosquito tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of the Molecular Action of the Insect Juvenile Hormones - UNIV OF WISCONSIN [portal.nifa.usda.gov]

An In-Depth Technical Guide to the Synthesis of Deuterated Juvenile Hormone III for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated juvenile hormone III (JH III), a critical tool for a wide range of research applications, including insect endocrinology, pest management, and drug development. The introduction of a deuterium label into the JH III molecule allows for its use as an internal standard in mass spectrometry-based quantification assays, enabling precise and accurate measurements of endogenous JH III levels in biological samples. This guide details the synthetic pathway, experimental protocols, and characterization of deuterated JH III, presented in a clear and structured format to facilitate its application in the laboratory.

Synthetic Strategy Overview

The synthesis of deuterated juvenile hormone III, specifically trideuterated at the methyl ester position (JH III-d3), is achieved through a straightforward two-step process starting from commercially available juvenile hormone III or its precursor, methyl farnesoate. The overall synthetic scheme involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification using a deuterated methylating agent.

The key steps are:

-

Hydrolysis: Conversion of juvenile hormone III to juvenile hormone III acid.

-

Deuteromethylation: Esterification of juvenile hormone III acid with a deuterated methyl source to yield juvenile hormone III-d3.

This approach offers a reliable method for introducing a stable isotope label with high isotopic purity.

Experimental Protocols

Synthesis of Juvenile Hormone III Acid (2)

The initial step involves the hydrolysis of the methyl ester of juvenile hormone III (1) to its corresponding carboxylic acid, juvenile hormone III acid (2). This reaction is typically carried out under basic conditions.

Materials:

-

Juvenile Hormone III (1) (racemic or enantiomerically pure)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Hexane

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve juvenile hormone III (1) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 0.5 N) to the flask.

-

Stir the reaction mixture at room temperature for 24 hours to ensure complete hydrolysis of the methyl ester.[1]

-

After 24 hours, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl.

-

Extract the aqueous layer three times with diethyl ether or a mixture of hexane and diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude juvenile hormone III acid (2).

Purification:

The crude juvenile hormone III acid can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile in water is typically used.

-

Detection: UV detection at an appropriate wavelength (e.g., 218 nm).[3]

The fractions containing the pure juvenile hormone III acid are collected and the solvent is removed under reduced pressure.

Synthesis of Deuterated (d3)-Juvenile Hormone III (3)

The purified juvenile hormone III acid (2) is then esterified using a deuterated methylating agent to yield the final product, (d3)-juvenile hormone III (3).

Materials:

-

Juvenile Hormone III Acid (2)

-

Deuterated iodomethane (CD3I)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane

-

Distilled water

Procedure:

-

Dissolve juvenile hormone III acid (2) in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous potassium carbonate to the solution.

-

Add deuterated iodomethane (CD3I) to the reaction mixture.

-

Stir the reaction at room temperature overnight.[2]

-

After the reaction is complete (monitored by thin-layer chromatography), filter off the potassium carbonate.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash it with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deuterated juvenile hormone III (3).

Purification:

The crude product can be purified by flash column chromatography on silica gel or by preparative thin-layer chromatography to yield the pure deuterated juvenile hormone III.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Juvenile Hormone III (1) | C16H26O3 | 266.38 |

| Juvenile Hormone III Acid (2) | C15H24O3 | 252.35 |

| (d3)-Juvenile Hormone III (3) | C16H23D3O3 | 269.40 |

Table 1: Molecular Information of Compounds in the Synthetic Pathway.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Isotopic Purity (%) |

| Hydrolysis | Juvenile Hormone III (1) | Juvenile Hormone III Acid (2) | >90 | N/A |

| Deuteromethylation | Juvenile Hormone III Acid (2) | (d3)-Juvenile Hormone III (3) | High | >98 |

Table 2: Summary of Reaction Yields and Isotopic Purity.

Mandatory Visualization

Synthetic Pathway

The following diagram illustrates the two-step synthesis of deuterated juvenile hormone III.

Caption: Synthetic route to deuterated juvenile hormone III.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of deuterated juvenile hormone III.

References

- 1. NADPH dependent epoxidation of methyl farnesoate to juvenile hormone in the cockroach Blaberus giganteus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A farnesoic acid O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro biosynthesis and metabolism of methyl farnesoate, juvenile hormone III, and juvenile hormone III acid in the mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Deuterium Labeling in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium labeling, the substitution of hydrogen with its stable, heavy isotope deuterium, has become an indispensable tool in the field of metabolic research. This technique offers a powerful lens through which to non-invasively probe the intricate dynamics of metabolic pathways, quantify the turnover of biomolecules, and optimize the pharmacokinetic profiles of therapeutic agents.[1] By introducing a subtle mass change without significantly altering the chemical properties of a molecule, deuterium labeling allows researchers to trace the metabolic fate of compounds and elucidate complex biological processes in both in vitro and in vivo systems.[1][2] This guide provides a comprehensive overview of the core principles, key applications, experimental methodologies, and data analysis techniques associated with deuterium labeling in metabolic studies, serving as a vital resource for professionals in academic research and drug development.

Core Principles of Deuterium Labeling

The utility of deuterium labeling in metabolic studies is primarily rooted in two fundamental principles: the kinetic isotope effect and the ability to trace the flow of deuterium through metabolic pathways.

The Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, owing to the difference in their zero-point vibrational energies.[3] Consequently, reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a C-D bond is present at that position.[3] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[1][4]

In drug metabolism, the KIE is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents.[1] The metabolic degradation of many drugs involves the enzymatic cleavage of C-H bonds by enzymes such as cytochrome P450s.[4][5] By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced, leading to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[3][6][7] Furthermore, altering metabolic pathways through deuteration can also reduce the formation of reactive or toxic metabolites.[3][8]

Tracing Metabolic Pathways

Deuterium-labeled compounds serve as excellent tracers for studying metabolic pathways in vivo and in vitro.[1][9] By introducing a deuterated substrate into a biological system, researchers can track its incorporation into newly synthesized proteins, lipids, and other metabolites.[1][10][11] This approach allows for the determination of biomolecule turnover rates and the elucidation of complex metabolic networks.[1] The most common sources of deuterium for metabolic labeling are heavy water (D₂O) and deuterated substrates like glucose and amino acids.[1][10][12]

Applications of Deuterium Labeling in Metabolic Studies

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[12][13] Deuterium-labeled substrates, particularly glucose, are instrumental in MFA studies.[2][12] When cells are cultured with deuterated glucose, the deuterium atoms are incorporated into various downstream metabolites as the glucose is processed through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][11] By analyzing the mass distribution of these metabolites using mass spectrometry, researchers can map the flow of deuterium and thus quantify the flux through these interconnected pathways.[11] This provides valuable insights into cellular metabolism in both healthy and diseased states.[12]

Protein and Lipid Turnover Studies

Heavy water (D₂O) labeling is a cost-effective and straightforward method for measuring the turnover rates of proteins and lipids on a global scale.[14][15][16] When D₂O is introduced into the drinking water of an animal or added to cell culture media, deuterium is rapidly incorporated into the body's water pool and subsequently into the free amino acid and fatty acid pools.[10][17] These deuterated building blocks are then used for the synthesis of new proteins and lipids.[10] By measuring the rate of deuterium incorporation into these macromolecules over time using mass spectrometry, their synthesis and degradation rates can be calculated.[14][18] This approach has been widely used to study proteome and lipidome dynamics in various physiological and pathological conditions.[14][17][19]

Drug Metabolism and Pharmacokinetics (DMPK)

As previously discussed, the kinetic isotope effect is a valuable tool in drug development.[6][20] By creating deuterated versions of drug candidates, pharmaceutical scientists can improve their metabolic stability, reduce the formation of toxic metabolites, and ultimately enhance their therapeutic profiles.[6][7][8][21] The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®), which demonstrated the clinical viability of this strategy.[8][9] Deuterium labeling is also used in preclinical and clinical studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs.[6][9][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of deuterium labeling in metabolic studies.

| Enzyme/Reaction | Substrate | KIE (kH/kD) | Reference(s) |

| Cytochrome P450 | Morphine N-demethylation | >1 | [4] |

| Aldehyde Oxidase | Carbazeran | Varies by species | [23] |

| Various | Toluene Metabolism | >1 | [24] |

| Table 1: Examples of Kinetic Isotope Effects in Drug Metabolism. |

| Biomolecule | Model System | Measured Parameter | Key Finding | Reference(s) |

| Proteins | Human iPSCs | Half-life | Identification of over 100 new fast-turnover proteins | [25] |

| Lipids | HeLa Cells | Relative Quantification | Dynamic range of two orders of magnitude achieved | [16] |

| DNA | Dividing Cells | Proliferation Rate | Measurement in as few as 2,000 cells | [26] |

| Table 2: Applications of Deuterium Labeling in Measuring Biomolecule Turnover. |

Experimental Methodologies and Protocols

A generalized workflow for metabolic studies using deuterium labeling involves the administration of the deuterated tracer, sample collection at various time points, extraction of the molecules of interest, and analysis by mass spectrometry or NMR.

In Vitro Protocol: Protein Turnover Measurement in Cell Culture with D₂O

This protocol outlines the key steps for measuring protein turnover rates in cultured cells using heavy water (D₂O) labeling.[27]

Materials:

-

Cell culture medium appropriate for the cell line

-

Deuterium oxide (D₂O, 99.9%)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Mass spectrometry grade trypsin

-

Reagents for protein reduction and alkylation (e.g., DTT, iodoacetamide)

-

Solvents for liquid chromatography (LC)

Procedure:

-

Cell Culture and Adaptation: Culture cells to approximately 70-80% confluency in standard medium.

-

Labeling: Prepare a labeling medium containing a final concentration of 4-8% D₂O. It is crucial to pre-dilute the D₂O in the media before applying it to the cells to ensure complete and rapid labeling of free amino acids.[28] Replace the standard medium with the D₂O-containing labeling medium.

-

Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[27] For adherent cells, wash with PBS before lysis. For suspension cells, pellet the cells before lysis.

-

Protein Extraction and Digestion: Lyse the cells in a suitable lysis buffer containing protease inhibitors. Quantify the protein concentration. Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Determine the rate of deuterium incorporation into peptides over time. This data is then used to calculate the synthesis and degradation rates of individual proteins.

In Vivo Protocol: Measurement of De Novo Lipogenesis (DNL) in Humans with D₂O

This protocol provides a general outline for measuring hepatic de novo lipogenesis in human subjects using D₂O.[17]

Materials:

-

Deuterated water (²H₂O)

-

Equipment for blood collection

-

Centrifuge for plasma separation

-

Reagents and equipment for lipid extraction and derivatization

-

Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

-

Participant Preparation: Participants are typically studied after an overnight fast.

-

D₂O Administration: A baseline blood sample is collected. Participants then consume a calculated dose of deuterated water (e.g., 3 g/kg of body water).[29]

-

Blood Sampling: Blood samples are collected at multiple time points following D₂O administration.

-

Lipid Isolation: Very low-density lipoprotein (VLDL) is isolated from the plasma, typically by ultracentrifugation.[29] Lipids are then extracted from the VLDL fraction.

-

Sample Preparation for GC-MS: The extracted fatty acids are converted to their fatty acid methyl ester (FAME) derivatives for analysis.

-

GC-MS Analysis: The deuterium enrichment in palmitate is measured by GC-MS.

-

DNL Calculation: The rate of hepatic de novo lipogenesis is calculated based on the rate of deuterium incorporation into newly synthesized palmitate.

Conclusion

Deuterium labeling is a versatile and powerful technique that has significantly advanced our understanding of metabolism. From elucidating the intricate details of metabolic pathways through flux analysis to improving the therapeutic potential of drugs via the kinetic isotope effect, the applications of deuterium labeling are vast and continue to expand. As analytical technologies become more sensitive and accessible, the use of deuterium labeling is poised to play an even more critical role in both fundamental biological research and the development of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterated Compounds [simsonpharma.com]

- 10. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. GIST Scholar: Metabolic Heavy Water Labeling for Lipidomics [scholar.gist.ac.kr]

- 17. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. journals.physiology.org [journals.physiology.org]

- 29. researchgate.net [researchgate.net]

(Rac)-Juvenile Hormone III-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of (Rac)-Juvenile Hormone III-d3, a deuterated analog of the insect juvenile hormone III. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details commercially available sources, purity specifications, and a comprehensive experimental protocol for its use as an internal standard in quantitative analysis. Furthermore, it elucidates the signaling pathway of Juvenile Hormone III to provide a broader biological context.

Supplier and Purity Overview

This compound is available from several chemical suppliers. The following table summarizes the available information on suppliers and their product specifications.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight |

| MedChemExpress | HY-N7240S | 97.85%[1], 97.89%[2] | 951116-89-5[1] | C₁₆H₂₃D₃O₃[1] | 269.39[1] |

| GlpBio | GC15438 | Not specified | 951116-89-5 | Not specified | Not specified |

| AA BLOCKS, INC. (via Sigma-Aldrich) | AABH9A22157B | Not specified | 951116-89-5 | Not specified | Not specified |

Experimental Protocol: Quantification of Juvenile Hormone III using LC-MS/MS with this compound as an Internal Standard

The following protocol is adapted from Ramirez et al. (2020) and details the use of this compound as an internal standard for the accurate quantification of Juvenile Hormone III (JH III) in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4].

Sample Preparation

-

Hemolymph Collection and Extraction: Collect hemolymph from insects and precipitate proteins using a 1:1 (v/v) solution of methanol/isooctane. Centrifuge the mixture and partially evaporate the organic solvents[5].

-

Internal Standard Spiking: Add a known concentration of this compound to the biological samples and calibration solutions. A constant concentration of 625 pg/mL has been reported as effective[4].

-

Final Preparation: Re-suspend the dried extracts in acetonitrile for injection into the LC-MS/MS system[3].

LC-MS/MS Analysis

-

Chromatography: Perform separation on a C18 column with a gradient elution of water and methanol[5]. A 15-minute run time with JH III and JH III-d3 co-eluting at approximately 8.2 minutes has been described[4].

-

Mass Spectrometry: Utilize electrospray ionization (ESI) in positive ion mode. Detection is based on multiple reaction monitoring (MRM)[3].

-

JH III Transitions:

-

Primary: 267 -> 235 m/z

-

Secondary: 267 -> 147 m/z

-

-

JH III-d3 Transitions:

-

Primary: 270 -> 235 m/z

-

Secondary: 270 -> 147 m/z[4]

-

-

-

Quantification: Construct calibration curves by plotting the peak area ratio of JH III to JH III-d3 against the concentration of the analyte. Linearity has been observed in the range of 5 to 2500 pg/mL[4].

Signaling Pathways of Juvenile Hormone III

Juvenile Hormone (JH) exerts its effects through a dual signaling mechanism involving both a membrane receptor and an intracellular receptor pathway. These pathways can be interconnected to coordinate hormonal responses[2].

Intracellular Receptor Pathway

The intracellular effects of JH are mediated by the Methoprene-tolerant (Met) protein, which functions as a JH receptor[2]. Upon binding JH, Met forms a heterodimer with the steroid receptor coactivator (SRC). This complex then binds to DNA to regulate the transcription of target genes[2].

Caption: Intracellular signaling pathway of Juvenile Hormone III.

Membrane Receptor Pathway

JH can also act via membrane-associated receptors, leading to rapid, non-genomic effects. This pathway often involves the activation of second messenger systems. For instance, JH-III can activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i), diacylglycerol (DAG), and inositol triphosphate (IP₃)[2]. This can subsequently activate protein kinases like calcium/calmodulin-dependent protein kinase II (CaMKII)[2].

Caption: Membrane-initiated signaling pathway of Juvenile Hormone III.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the quantification of Juvenile Hormone III using this compound as an internal standard.

Caption: Workflow for JH III quantification with a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Juvenile Hormone III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile Hormone III (JH III) is a crucial sesquiterpenoid hormone in insects, governing a wide array of physiological processes including development, metamorphosis, reproduction, and behavior.[1][2] This technical guide provides an in-depth exploration of the discovery and history of JH III, detailing the seminal experiments that led to its identification and the evolution of methodologies for its study. It includes comprehensive experimental protocols, quantitative data on hormone titers, and detailed diagrams of its signaling pathway and analytical workflows, designed to serve as a valuable resource for researchers in insect endocrinology and those involved in the development of novel insecticides.

A Historical Perspective on the Discovery of Juvenile Hormone

The concept of a "juvenile hormone" originated from the pioneering work of Sir Vincent Wigglesworth in the 1930s.[1][3] Through a series of elegant experiments involving parabiosis and organ transplantation in the kissing bug, Rhodnius prolixus, Wigglesworth demonstrated the existence of a blood-borne factor that prevented metamorphosis and maintained the juvenile state.[3][4] He showed that the corpus allatum, a small endocrine gland located behind the brain, was the source of this "inhibitory hormone," which he aptly named juvenile hormone.[1][3]

The chemical identification of a juvenile hormone was a significant challenge that took several decades to overcome. A major breakthrough came in the 1960s when Carroll Williams discovered a rich source of JH activity in the abdomen of the male cecropia moth, Hyalophora cecropia, which he famously termed "golden oil".[3][5] This discovery provided the necessary material for the eventual isolation and structural elucidation of the first juvenile hormone, JH I, in 1967 by Röller and his colleagues.[3][5] Shortly after, a second homolog, JH II, was identified from the same source.[5]

The Identification of Juvenile Hormone III

While JH I and JH II were initially thought to be the universal juvenile hormones, subsequent research revealed they are primarily found in Lepidoptera (butterflies and moths).[1][3] The most ubiquitous and ancestral form of juvenile hormone, Juvenile Hormone III (JH III) , was first isolated and identified in 1973 by Judy et al. from in vitro cultures of the corpora allata of the tobacco hawk moth, Manduca sexta.[3] Subsequent studies have confirmed that JH III is the predominant or sole juvenile hormone in most insect orders.[1][3]

Biosynthesis and Metabolism of JH III

JH III is a sesquiterpenoid synthesized from acetyl-CoA via the mevalonate pathway.[2][6] The final steps of its biosynthesis, however, can differ between insect orders. In most insects, farnesoic acid is first methylated to methyl farnesoate, which is then epoxidized to form JH III.[7][8] In Lepidoptera, the order is reversed: farnesoic acid is first epoxidized to JH III acid, followed by methylation.[7][8]

The regulation of JH III titers in the hemolymph is a dynamic process controlled by both its biosynthesis in the corpora allata and its degradation by specific enzymes.[9][10] The primary enzymes responsible for JH III catabolism are juvenile hormone esterase (JHE), which hydrolyzes the methyl ester group, and juvenile hormone epoxide hydrolase (JHEH), which opens the epoxide ring.[6][11]

Quantitative Analysis of JH III

The accurate quantification of JH III has been a persistent challenge due to its lipophilic nature and low endogenous concentrations.[12][13] Several methods have been developed over the years, each with its own advantages and limitations.

| Method | Principle | Advantages | Disadvantages |

| Bioassays | Measurement of a biological response (e.g., prevention of metamorphosis) in a test insect.[12][14] | Direct measure of biological activity. | Laborious, lacks specificity, and not highly quantitative.[12][14] |

| Radioimmunoassay (RIA) | Competitive binding assay using a radiolabeled JH analog and a specific antibody.[12][14] | High sensitivity. | High variability and potential for cross-reactivity between JH homologs.[12] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of JH III followed by mass-based detection and quantification.[14][15] | High specificity and accuracy.[14] | Requires derivatization and can be time-consuming.[15] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by highly specific mass spectrometric detection.[14][16] | High sensitivity and specificity, allows for simultaneous analysis of multiple JH homologs.[16] | Requires sophisticated instrumentation. |

| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) | Derivatization of JH III with a fluorescent tag followed by separation and quantification.[12][14] | High sensitivity and reproducibility.[12][14] | Requires a two-step derivatization process for JH III.[14] |

Table 1: Juvenile Hormone III Titers in Selected Insects

| Insect Species | Developmental Stage | JH III Titer | Method | Reference |

| Aedes aegypti (female) | 48-54h post-eclosion (hemolymph) | Peak levels | LC-MS/MS/MS | [17] |

| Aedes aegypti (female) | 72h post-eclosion (whole body) | Peak levels | LC-MS/MS/MS | [17] |

| Drosophila melanogaster (adult female) | Whole body | 1.17 ± 0.06 pmol/g | HPLC-FD | [14] |

| Drosophila melanogaster (adult male) | Whole body | 0.92 ± 0.17 pmol/g | HPLC-FD | [14] |

| Solenopsis invicta (alate female) | Hemolymph | 0.32 ± 0.04 pmol/µl | Not specified | [18] |

| Apis mellifera (adult) | Whole body | ~10 ng/g | GC-ECD | [19] |

Experimental Protocols

Extraction and Purification of JH III for GC-MS Analysis (Adapted from Bergot et al.)

This protocol outlines a general procedure for the extraction and purification of JH III from insect tissues prior to derivatization and GC-MS analysis.

-

Homogenization: Homogenize insect tissue (e.g., whole body, hemolymph) in a suitable solvent such as acetonitrile or methanol.

-

Liquid-Liquid Extraction: Partition the homogenate with a nonpolar solvent like pentane or hexane to extract the lipophilic JH III.

-

Solid-Phase Extraction (SPE): Further purify the organic extract using a C18 SPE cartridge to remove more polar impurities.

-

Solvent Evaporation: Evaporate the purified extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent for derivatization.

Derivatization of JH III for HPLC-FD Analysis (Adapted from Rivera-Pérez et al.)

This two-step protocol is for tagging the epoxide group of JH III with a fluorescent label for sensitive detection.

-

Epoxide Ring Opening:

-

Add 100 mM sodium sulfide to the purified JH III extract.

-

Incubate at 55°C for 30 minutes to open the epoxide ring, forming a diol.[14]

-

-

Fluorescent Tagging:

-

Extract the resulting diol with hexane.

-

Dry the organic phase under nitrogen.

-

Add the fluorescent tag 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) to the dried sample and incubate to label the hydroxyl groups.[14]

-

The derivatized JH III is now ready for HPLC-FD analysis.

-

Signaling Pathway of Juvenile Hormone III

The primary intracellular receptor for JH III is the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors.[11][20] The discovery of Met was a landmark in understanding JH action at the molecular level.[11]

The signaling cascade is as follows:

-

JH III, being lipophilic, can cross the cell membrane and enter the cytoplasm.

-

Inside the cell, JH III binds to Met.[21]

-

Ligand-bound Met forms a heterodimer with another bHLH-PAS protein, often a steroid receptor coactivator (SRC) homolog like Taiman.[21][22]

-

This JH-Met-SRC complex then translocates to the nucleus.

-

In the nucleus, the complex binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.[21]

-

This binding initiates the transcription of early response genes, such as Krüppel-homolog 1 (Kr-h1), which is a key transducer of the anti-metamorphic signal of JH.[20][23]

In addition to this genomic pathway, there is evidence for non-genomic, membrane-associated signaling pathways for JH that can lead to rapid cellular responses through second messengers.[6][22]

Experimental Workflow for JH III Quantification

The following diagram illustrates a typical workflow for the quantification of JH III from insect samples using modern analytical techniques.

Conclusion and Future Directions

The discovery and characterization of Juvenile Hormone III represent a cornerstone of insect endocrinology. From Wigglesworth's foundational experiments to the sophisticated analytical and molecular techniques of today, our understanding of JH III's role in insect biology has advanced tremendously. This knowledge has not only illuminated fundamental aspects of insect physiology but has also paved the way for the development of insect growth regulators (IGRs) that mimic the action of JH, offering more targeted and environmentally benign approaches to pest control.[24]

Future research will likely focus on further dissecting the intricacies of JH III signaling, including the identification of additional receptors and the elucidation of cross-talk with other hormonal pathways. The continued development of sensitive and high-throughput analytical methods will be crucial for studying JH dynamics in individual insects and in response to environmental cues. A deeper understanding of the molecular mechanisms of JH III action will undoubtedly open new avenues for the development of next-generation insecticides and for the manipulation of beneficial insect populations.

References

- 1. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 2. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]

- 3. Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of proteins involved in the final steps of juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 7. File:Insect Juvenile Hormone III Synthesis Pathways.png - Wikimedia Commons [commons.wikimedia.org]

- 8. Juvenile Hormone Synthesis: “esterify then epoxidize” or “epoxidize then esterify”? Insights from the Structural Characterization of Juvenile Hormone Acid Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A mathematical model for the regulation of juvenile hormone titers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]

- 13. Item - A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - Public Library of Science - Figshare [plos.figshare.com]

- 14. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ars.usda.gov [ars.usda.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Juvenile hormone-activated phospholipase C pathway enhances transcriptional activation by the methoprene-tolerant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Egfr signaling promotes juvenile hormone biosynthesis in the German cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The juvenile hormone receptor as a target of juvenoid "insect growth regulators" - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Racemic Mixtures in Hormone Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Hormone Action

In the realm of endocrinology and pharmaceutical development, the three-dimensional structure of a molecule is paramount to its biological function. Many synthetic hormones and their standards exist as chiral molecules, meaning they are non-superimposable mirror images of each other, known as enantiomers. A 50:50 mixture of two enantiomers is termed a racemic mixture . While enantiomers share identical physical and chemical properties in an achiral environment, they often exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the body.[1][2]

Biological systems, including hormone receptors and enzymes, are inherently chiral and can differentiate between enantiomers, leading to stereoselective interactions.[3] This can result in one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[4] Consequently, the use of single-enantiomer drugs, or "chiral switches," has become a significant trend in the pharmaceutical industry to improve therapeutic indices and reduce off-target effects.[5]

This technical guide provides an in-depth exploration of racemic mixtures in hormone standards, focusing on their characterization, the differential activity of their constituent enantiomers, and the analytical methodologies required for their separation and analysis. This understanding is critical for researchers and drug development professionals to ensure the quality, efficacy, and safety of hormonal therapies.

Differential Activity of Enantiomers in Hormone-Related Racemic Drugs

The differential activity of enantiomers is a cornerstone of stereopharmacology. Below are examples of hormone-related or receptor-acting racemic drugs that illustrate the varied contributions of each stereoisomer to the overall pharmacological profile.

Norgestrel: A Case Study in a Racemic Progestin

Norgestrel is a synthetic progestin used in oral contraceptives. It is a racemic mixture of dextronorgestrel and levonorgestrel.[6] The biological activity of norgestrel resides almost exclusively in the levo-enantiomer, levonorgestrel, which is a potent agonist of the progesterone receptor. The dextro-enantiomer is considered biologically inactive.[6][7]

Methadone: A Racemic Opioid with Enantioselective Activity

Methadone, a synthetic opioid used for pain management and opioid use disorder treatment, is administered as a racemic mixture of (R)- and (S)-methadone. The analgesic effects are primarily attributed to the (R)-enantiomer, which has a significantly higher affinity for the µ-opioid receptor.[8][9] The (S)-enantiomer has weaker µ-opioid receptor agonist activity but contributes to the inhibition of serotonin and norepinephrine reuptake and may be associated with adverse cardiac effects.[8][10]

Ketamine: A Racemic Anesthetic with Diverse Enantiomeric Effects

Ketamine, an anesthetic with growing use in the treatment of depression, is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine). Esketamine is a more potent N-methyl-D-aspartate (NMDA) receptor antagonist and is responsible for the anesthetic and dissociative effects.[11][12] In contrast, preclinical studies suggest that arketamine may have more potent and longer-lasting antidepressant effects with a lower risk of psychotomimetic side effects.[13][14]

Quantitative Comparison of Enantiomer Activity

The following tables summarize quantitative data on the differential activity of the enantiomers for the aforementioned examples.

Table 1: Progesterone Receptor Binding Affinities of Norgestrel Enantiomers and Related Progestins

| Compound | Receptor | Relative Binding Affinity (%)* | Reference |

| Progesterone | Human Uterine PR | 100 | [15] |

| Levonorgestrel | Human Uterine PR | 143 | [15] |

| Norgestimate | Human Uterine PR | 3.2 | [15] |

| Levonorgestrel | Rabbit Uterine PR | 125 | [15] |

| Norgestimate | Rabbit Uterine PR | 1.2 | [15] |

*Relative binding affinity (RBA) is expressed as a percentage relative to progesterone.

Table 2: µ-Opioid Receptor Binding Affinities of Methadone Enantiomers

| Enantiomer | Receptor Subtype | IC50 (nM) | Reference |

| (R)-methadone | µ1 | 3.0 | [6] |

| (S)-methadone | µ1 | 26.4 | [6] |

| (R)-methadone | µ2 | 6.9 | [6] |

| (S)-methadone | µ2 | 88 | [6] |

Table 3: Potency and Receptor Affinity of Ketamine Enantiomers

| Enantiomer | Parameter | Value | Reference |

| Esketamine ((S)-ketamine) | Anesthetic Potency | ~1.5 times more potent than Arketamine | [12][16] |

| Arketamine ((R)-ketamine) | NMDA Receptor Affinity | 4 to 5 times lower than Esketamine | [11] |

| Esketamine ((S)-ketamine) | Analgesic Potency | ~3 times more potent than Arketamine | [12][16] |

Experimental Protocols for Chiral Separation

The separation of enantiomers is a critical step in the characterization of racemic mixtures. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) is the most common technique.

Chiral Separation of Norgestrel Enantiomers by HPLC with a Chiral Mobile Phase Additive

This method describes the separation of levonorgestrel and dextronorgestrel using a reversed-phase HPLC system with a chiral mobile phase additive.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Column: Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5.0, 20 mM) containing 25 mM hydroxypropyl-β-cyclodextrin (30:70, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Column Temperature: Ambient.

-

Outcome: Baseline separation of the norgestrel enantiomers.

Chiral Separation of Methadone Enantiomers by HPLC

This protocol outlines the separation of (R)- and (S)-methadone for pharmacokinetic studies.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiral-AGP column (100 x 4.0 mm, 5 µm).[17]

-

Mobile Phase: Isocratic elution with a suitable mobile phase (specific composition to be optimized, but often phosphate buffer with an organic modifier like isopropanol).

-

Flow Rate: To be optimized for best resolution.

-

Detection: UV at 210 nm.[6]

-

Sample Preparation: Alkaline extraction from biological fluids (e.g., serum, urine).[6]

Chiral Separation of Ketamine and Norketamine Enantiomers by LC-MS/MS

This method allows for the simultaneous determination of ketamine and its metabolite norketamine in biological matrices.

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Column: CHIRALPAK AS-3R (100 mm x 4.6 mm, 3 µm).[18]

-

Mobile Phase: Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: To be optimized.

-

Detection: Electrospray ionization in positive ion mode with selected reaction monitoring (SRM).[18]

-

Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma, brain homogenate) with an organic solvent.[18]

In Vitro Assays for Hormone Potency Determination

A variety of in vitro assays are employed to determine the biological potency of hormone enantiomers. These assays provide crucial data for comparing the activity of individual stereoisomers.

-

Receptor Binding Assays: These assays measure the affinity of a ligand for its receptor. A radiolabeled ligand with known affinity is incubated with the receptor in the presence of varying concentrations of the test compound (enantiomer). The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.[4]

-

Reporter Gene Assays: These cell-based assays utilize a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of a hormone response element. When a biologically active hormone binds to its receptor in these cells, it activates the transcription of the reporter gene, leading to a measurable signal (e.g., light production). The potency of an enantiomer can be quantified by its ability to induce this signal.[19][20]

-